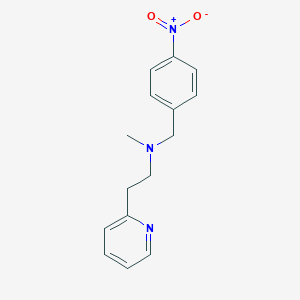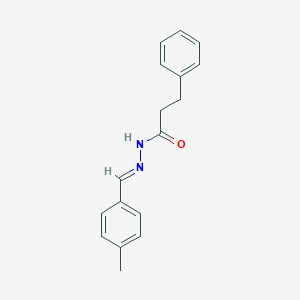![molecular formula C10H12N4O3S2 B229732 N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of arylsulfonamides and has been found to exhibit potent inhibitory effects on the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.
Mecanismo De Acción
The mechanism of action of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the inhibition of 20-HETE synthase, which leads to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent inhibitory effects on 20-HETE synthase, leading to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has several advantages for lab experiments. It is readily available and has been optimized for high yield and purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide is that it exhibits low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide. One potential application is in the treatment of hypertension and renal dysfunction. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent antihypertensive effects in animal models, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of cancer. 20-HETE has been implicated in the pathogenesis of several types of cancer, and N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide may have potential as a cancer therapy by inhibiting 20-HETE synthase. Further research is needed to determine the safety and efficacy of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide in cancer treatment.
Métodos De Síntesis
The synthesis of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the reaction of 4-hydroxy-3-nitrobenzenesulfonamide with 4H-1,2,4-triazole-3-thiol in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ethanesulfonyl chloride to yield the final compound. This method has been optimized for high yield and purity, making N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide readily available for research purposes.
Aplicaciones Científicas De Investigación
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on the enzyme 20-HETE synthase, which is involved in the regulation of vascular tone, blood pressure, and renal function. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to reduce blood pressure in hypertensive animal models, suggesting its potential use as an antihypertensive agent.
Propiedades
Fórmula molecular |
C10H12N4O3S2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H12N4O3S2/c1-2-19(16,17)14-7-3-4-8(15)9(5-7)18-10-11-6-12-13-10/h3-6,14-15H,2H2,1H3,(H,11,12,13) |
Clave InChI |
QJHXMLPVGOJZHJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
SMILES canónico |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)


![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)